Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-ethylpiperidine-4-carboxylate hydrochloride

Salt selection Preformulation Solid-state chemistry

Methyl 4-ethylpiperidine-4-carboxylate hydrochloride (CAS 1205749-08-1) is a 4,4-disubstituted piperidine building block with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol. The compound exists as the hydrochloride salt, which ensures a consistent solid-state form with reported purities of 95–97% from multiple vendors.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70
CAS No. 1205749-08-1
Cat. No. B3376493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethylpiperidine-4-carboxylate hydrochloride
CAS1205749-08-1
Molecular FormulaC9H18ClNO2
Molecular Weight207.70
Structural Identifiers
SMILESCCC1(CCNCC1)C(=O)OC.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-3-9(8(11)12-2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H
InChIKeyMVPPUJFJCDITEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Ethylpiperidine-4-Carboxylate Hydrochloride: Procurement-Relevant Structural Identity & Physicochemical Baseline


Methyl 4-ethylpiperidine-4-carboxylate hydrochloride (CAS 1205749-08-1) is a 4,4-disubstituted piperidine building block with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . The compound exists as the hydrochloride salt, which ensures a consistent solid-state form with reported purities of 95–97% from multiple vendors . Its computed partition coefficient (XLogP3-AA) is 0.9, placing it in a moderately lipophilic range suitable for balancing membrane permeability and aqueous solubility in early-stage medicinal chemistry campaigns .

Procurement Risk: Why In-Class Piperidine-4-Carboxylate Analogs Cannot Replace Methyl 4-Ethylpiperidine-4-Carboxylate Hydrochloride


The 4-ethyl-4-carboxylate piperidine scaffold is not interchangeable with simpler piperidine-4-carboxylates (e.g., ethyl isonipecotate, CAS 1126-09-6) or with the 4-methyl analog (CAS 949081-43-0). The quaternary substitution at the 4-position introduces a sterically congested center that fundamentally alters conformational preferences, metabolic stability, and the trajectory of the ester moiety relative to the piperidine nitrogen [1]. Even within the same substitution pattern, the choice between methyl and ethyl esters is non-trivial: computational data show the methyl ester (LogP 0.9) is measurably more polar than the ethyl ester (LogP ~1.3 for ethyl 4-methylpiperidine-4-carboxylate), a difference that translates to altered retention times, solubility profiles, and ultimately pharmacokinetic behavior of downstream products . Generic substitution without experimental validation risks derailing structure-activity relationships, compromising synthetic reproducibility, and invalidating regulatory data packages.

Quantitative Differentiation Evidence: Methyl 4-Ethylpiperidine-4-Carboxylate Hydrochloride vs. Closest Analogs


Salt Form Identity: Hydrochloride Salt Ensures Solid-State Handling and Aqueous Solubility Advantages Over the Free Base

Methyl 4-ethylpiperidine-4-carboxylate hydrochloride (CAS 1205749-08-1, MW 207.70) is the hydrochloride salt of the free base (CAS 1206228-66-1, MW 171.23), with a molecular weight difference of 36.46 g/mol corresponding to one equivalent of HCl . As a hydrochloride salt, this compound is a solid at ambient temperature, whereas the free base is reported as a liquid or low-melting solid that requires refrigerated storage (store in freezer, under -20°C) to maintain stability [1]. The salt form is directly applicable to aqueous reaction conditions and biological assay media without a separate protonation or counterion-exchange step, reducing workflow complexity and lot-to-lot variability.

Salt selection Preformulation Solid-state chemistry Solubility

Lipophilicity Control: Methyl Ester (LogP 0.9) Provides a Polarity Advantage Over Ethyl Ester Analogs (LogP 1.27) for Aqueous Compatibility

The target compound's methyl ester (XLogP3-AA: 0.9) is measurably more polar than the ethyl ester of the analogous 4-methylpiperidine-4-carboxylate scaffold (LogP: 1.27) . This LogP difference of approximately 0.37 log units corresponds to a ~2.3-fold difference in octanol-water partition coefficient. The lower lipophilicity of the methyl ester favors aqueous solubility and may reduce non-specific protein binding and CYP450 metabolic liability in downstream lead optimization, as predicted by established medicinal chemistry guidelines (e.g., Lipinski's Rule of 5) [1].

Lipophilicity LogP Physicochemical properties Drug-likeness

Steric and Conformational Differentiation: 4-Ethyl Substitution Introduces a Quaternary Center Absent in 4-Unsubstituted Piperidine-4-Carboxylate Building Blocks

The 4-ethyl group creates a quaternary carbon center at the 4-position of the piperidine ring, which is absent in the widely used building block ethyl isonipecotate (ethyl piperidine-4-carboxylate, CAS 1126-09-6) [1]. This structural feature restricts conformational freedom around the C4–CO bond axis, potentially constraining the ester group into a preferred orientation relative to the piperidine nitrogen. In SAR studies of 4-alkylpiperidine derivatives targeting melanocortin-4 receptors (MC4R), the nature of the 4-alkyl substituent (H vs. methyl vs. ethyl vs. n-propyl) was shown to dramatically alter agonist potency, demonstrating that the quaternary center is a critical determinant of biological activity [2].

Conformational restriction Steric effects Scaffold diversity Fragment-based drug design

Polar Surface Area (PSA): Consistent TPSA of 38.33 Ų Supports CNS Drug-Likeness Predictions Across the 4-Ethylpiperidine-4-Carboxylate Series

The topological polar surface area (TPSA) for methyl 4-ethylpiperidine-4-carboxylate (free base) is 38.33 Ų, computed from the SMILES structure CCC1(CCNCC1)C(=O)OC . This value is below the widely accepted threshold of 60–70 Ų for favorable passive blood-brain barrier (BBB) penetration and below 140 Ų for good oral absorption [1]. Notably, the TPSA is identical to that of the ethyl ester analog (ethyl 4-methylpiperidine-4-carboxylate, TPSA 38.33 Ų), indicating that ester alkyl chain variation does not alter the polar surface area, and the favorable CNS drug-likeness prediction is preserved irrespective of the ester choice [2].

Polar surface area CNS drug-likeness Blood-brain barrier permeability Physicochemical profiling

Optimal Procurement Scenarios: Where Methyl 4-Ethylpiperidine-4-Carboxylate Hydrochloride Outperforms Generic Piperidine-4-Carboxylate Building Blocks


CNS-Targeted Fragment Library Synthesis Requiring Low PSA and Controlled Lipophilicity

When constructing a fragment library for CNS target screening, the TPSA of 38.33 Ų and LogP of 0.9 for this compound satisfy both the PSA < 60–70 Ų and LogP 1–3 guidelines for BBB penetration [1]. Unlike the ethyl ester analog (LogP ~1.27), its lower lipophilicity provides a polarity margin that may reduce phospholipidosis risk and CYP450 promiscuity, critical for early CNS lead optimization.

Quaternary-Center-Dependent SAR Exploration at Melanocortin and Related GPCR Targets

Published SAR around the 4-alkylpiperidine core for melanocortin-4 receptor (MC4R) agonists demonstrates that the 4-alkyl substituent is a key potency determinant . This hydrochloride building block provides direct access to the 4-ethyl quaternary center, enabling systematic exploration of steric and conformational effects on receptor binding that cannot be probed using 4-unsubstituted piperidine-4-carboxylate scaffolds.

Aqueous-Phase Synthetic Chemistry and Parallel Synthesis Automation

The hydrochloride salt form is a free-flowing solid at room temperature, compatible with automated solid dispensing platforms and aqueous reaction media without a separate salt-formation or ion-exchange step . In contrast, the corresponding free base (CAS 1206228-66-1) requires freezer storage and is typically a liquid, introducing handling complexity and potential weighing errors in high-throughput parallel synthesis workflows.

Ester-Based Prodrug and Soft Drug Design Requiring Tunable Hydrolytic Stability

Methyl esters generally undergo faster enzymatic hydrolysis than ethyl esters, a property exploited in prodrug and soft drug design . This compound's methyl ester offers a hydrolytic liability profile distinct from the ethyl ester analog, making it the preferred choice when rapid esterase-mediated conversion to the corresponding carboxylic acid is desired for systemic clearance or local activation strategies.

Quote Request

Request a Quote for Methyl 4-ethylpiperidine-4-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.